N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide
Description
N-(5-Fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is a fluorinated xanthene derivative functionalized with a phenoxyacetamide side chain.
Properties
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO4/c22-17-8-4-7-16-20(25)15-10-9-13(11-18(15)27-21(16)17)23-19(24)12-26-14-5-2-1-3-6-14/h1-11H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGNLYIYHRJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated analogs.
Scientific Research Applications
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The fluorinated xanthene core allows the compound to act as a fluorescent probe, enabling the visualization of biological processes. Additionally, its phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 2-Phenoxyacetamides
The 2-phenoxyacetamide scaffold is a common pharmacophore in enzyme inhibition. Below is a comparative analysis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide with key analogs:
Key Differences and Implications
Core Structure: The xanthene core in the target compound distinguishes it from pyrimidine (e.g., Compound 34) or simple acetamide (e.g., Compound 12) analogs. Xanthenes are known for their planar aromaticity and fluorescence, which may enhance binding to hydrophobic enzyme pockets or enable imaging applications .
Biological Activity: While MAO inhibition is well-documented for 2-phenoxyacetamides (e.g., Compounds 12 and 21), the target compound’s xanthene core may redirect its activity toward kinases or anti-inflammatory pathways, as seen in structurally related MyD88 mimetics . The absence of a propargyl or methoxy group (as in Compounds 12/21) suggests lower MAO-B affinity but possible selectivity for other targets.
Synthetic Feasibility: The target compound’s synthesis likely follows nucleophilic substitution routes similar to those for 2-phenoxyacetamides (e.g., coupling 5-fluoro-9-oxoxanthen-3-amine with 2-phenoxyacetyl chloride under basic conditions) . Compared to pyrimidine-based analogs (e.g., Compound 34, yield 88%), the xanthene scaffold may present challenges in regioselective functionalization and purification due to its fused aromatic system .
Physicochemical Properties
- Melting Point : Fluorinated xanthenes typically exhibit higher melting points (>300°C) compared to pyrimidine analogs (e.g., Compound 34: 289–293°C) due to enhanced crystallinity from aromatic stacking .
- Solubility: The phenoxyacetamide group improves aqueous solubility relative to purely hydrocarbon-substituted xanthenes.
Biological Activity
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a xanthene core, which is known for its unique chemical properties. The fluorine substitution at the 5-position enhances its reactivity and potential biological interactions. The compound can be synthesized through various methods, including Friedel-Crafts reactions and acylation processes.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound has shown effectiveness against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.0 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (breast) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (lung) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may interact with critical cellular pathways involved in cancer progression, although detailed mechanisms are still under investigation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has displayed antimicrobial activity against various bacterial strains. Studies have reported the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanism of antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The fluorinated xanthene core allows for binding to proteins involved in cell signaling and apoptosis. Moreover, the phenoxyacetamide moiety may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
- Molecular Docking Studies : Computational analyses have suggested that the compound binds effectively to active sites of target proteins involved in cancer pathways, indicating a strong rationale for further exploration in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
